molecular formula C12H18N2O2S B1612516 1-[(4-Ethylphenyl)sulfonyl]piperazine CAS No. 777879-15-9

1-[(4-Ethylphenyl)sulfonyl]piperazine

Cat. No. B1612516
M. Wt: 254.35 g/mol
InChI Key: SRABBUBLBVIBRF-UHFFFAOYSA-N
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Description

“1-[(4-Ethylphenyl)sulfonyl]piperazine” is an organic compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-[(4-Ethylphenyl)sulfonyl]piperazine” is 1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[(4-Ethylphenyl)sulfonyl]piperazine” is a solid at room temperature . It has a molecular weight of 254.35 .

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including derivatives of 1-[(4-ethylphenyl)sulfonyl]piperazine, led to the development of adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with the most potent compounds demonstrating potential as pharmacological tools for selectively labeling A2B receptors. This indicates their relevance in studying adenosine receptor functions and potential therapeutic applications for diseases related to adenosine receptor dysregulation (Borrmann et al., 2009).

Oxidative Metabolism in Antidepressant Development

The oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied, identifying that it is metabolized into various metabolites, indicating the importance of sulfonyl piperazine derivatives in the metabolic pathways of potential therapeutic agents. This research aids in understanding the metabolism of new drugs, which is crucial for their development and safety evaluation (Hvenegaard et al., 2012).

Antiproliferative Agents Development

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research indicates the potential of sulfonyl piperazine compounds as lead compounds in the development of new antitumor agents, highlighting their significance in cancer research (Fu et al., 2017).

Antibacterial Activity

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated their effectiveness as antibacterial agents. This suggests the utility of sulfonyl piperazine compounds in developing new antibiotics, especially in the face of increasing antibiotic resistance (Qi, 2014).

Crystal Structure Analysis for Drug Design

The crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing valuable insights into the molecular structure that can be utilized in drug design. Understanding the crystal structure aids in predicting the interaction of these compounds with biological targets, crucial for developing more effective drugs (Berredjem et al., 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABBUBLBVIBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586294
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)sulfonyl]piperazine

CAS RN

777879-15-9
Record name 1-(4-Ethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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